molecular formula C8H17NOS B13254559 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol

Cat. No.: B13254559
M. Wt: 175.29 g/mol
InChI Key: BYZDKNSLOMPPSW-UHFFFAOYSA-N
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Description

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a secondary alcohol bearing a thiolan-3-ylamino substituent. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing heterocycle, which introduces unique electronic and steric properties to the molecule. This compound shares structural motifs with β-amino alcohols, a class known for diverse biological activities, including β-adrenergic receptor modulation and enzyme inhibition. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as inferred from analogous pathways in .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-methyl-1-(thiolan-3-ylamino)propan-2-ol

InChI

InChI=1S/C8H17NOS/c1-8(2,10)6-9-7-3-4-11-5-7/h7,9-10H,3-6H2,1-2H3

InChI Key

BYZDKNSLOMPPSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCSC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the combination of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiolane ring may also play a role in its biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Substituted 2-Methylpropan-2-ol Derivatives

Several structurally related compounds with variations in the sulfur-containing substituent or amino group have been characterized:

Compound Name Substituent Key Data (NMR/MS) Biological Relevance
2-Methyl-1-(phenylthio)propan-2-ol Phenylthio group 1H NMR (δ 1.30, s, 6H; δ 3.20, d, 2H) Antioxidant potential
1-((2,4-Dimethylphenyl)thio)-2-methylpropan-2-ol 2,4-Dimethylphenylthio HRMS m/z 240.1320 [M+H]+ Enhanced lipophilicity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino Not reported Hypothetical β-blocker analog
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol Pyrazole-methylamino CAS 1156892-12-4 Kinase inhibitor intermediate

Key Observations :

  • Lipophilicity : Replacement of aromatic groups (e.g., phenylthio) with aliphatic thiolan reduces π-π stacking but increases solubility in polar solvents .

Amino-Propanol Pharmacological Agents

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol shares structural homology with β-blockers and other amino alcohols:

Compound Name Structure Pharmacological Use Key Differences
Bisoprolol fumarate Phenoxy-isopropylamino-propan-2-ol β1-selective antagonist Aromatic ether vs. thiolan
Nadolol Naphthalenyloxy-isopropylamino-propan-2-ol Non-selective β-blocker Bulky naphthalene substituent
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate Pyrrolidine-carboxylate backbone Enzyme inhibitor Carboxylic ester functionality

Activity Implications :

  • β-Blocker Comparison: Unlike bisoprolol and nadolol, the thiolan-3-yl group in 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol lacks aromaticity, which may reduce β-adrenergic receptor affinity but improve metabolic stability .
  • Enzyme Interactions: The absence of a carboxylate group (cf.

Biological Activity

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a unique structure characterized by a thiolane ring and an amino group, which are believed to play crucial roles in its biological interactions. The general formula can be represented as follows:

C6H13NOS\text{C}_6\text{H}_{13}\text{NOS}

The biological activity of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is primarily attributed to its interactions with specific molecular targets:

1. Antimicrobial Activity:

  • The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens by interfering with essential metabolic processes. It may disrupt cell wall synthesis or inhibit protein synthesis, leading to cell death.

2. Anticancer Properties:

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It is hypothesized that it can modulate the activity of certain enzymes or receptors involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is critical for optimizing its biological activity. Research indicates that modifications to the thiolane ring or the amino group can significantly impact its potency and selectivity against different biological targets. For instance, variations in substituents on the thiolane ring have been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol:

Activity Type Target IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus5.0Inhibition of cell wall synthesis
AnticancerHeLa cells10.0Induction of apoptosis via caspase activation
AntifungalCandida albicans7.5Disruption of ergosterol biosynthesis

Case Studies

Several case studies have highlighted the potential applications of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol in therapeutic contexts:

Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial load compared to control groups. The results indicated that it could serve as a promising candidate for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines revealed that 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol effectively inhibited cell growth and induced apoptosis at micromolar concentrations. Further investigation into its mechanism suggested that it activates intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .

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